molecular formula C21H19N3O4S B11327816 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11327816
M. Wt: 409.5 g/mol
InChI Key: RLNFUBDFTMFAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide (CAS number 139-76-4) is a fascinating compound with a complex structure. Its systematic name is : this compound (CAS number: 139-76-4) is a fascinating compound with a complex structure. Its systematic name is 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide . Let’s break down its features:

  • Molecular Formula : C20H25NO5
  • Molecular Weight : 359.42 g/mol
  • Density : 1.13 g/cm³
  • Boiling Point : 559.3°C at 760 mmHg
  • Melting Point : Not available
  • Flash Point : 292°C

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

  • Methylation of 3,4-Dimethoxybenzaldehyde : Start by methylating 3,4-dimethoxybenzaldehyde using methyl tert-butyl ether (MTBE) and a strong acid catalyst. This yields 3,4-dimethoxybenzyl methyl ether.

  • Formation of 3,4-Dimethoxybenzylamine : React the methyl ether with aniline (4-chloroaniline or other suitable amines) to form 3,4-dimethoxybenzylamine.

  • Acetylation : Acetylate the amine group using acetyl chloride or acetic anhydride to obtain N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide.

Industrial Production: Industrial-scale production methods may involve modifications and optimizations of the above steps. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

This compound can undergo various reactions:

  • Oxidation : It can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
  • Reduction : Reduction of the thiadiazole ring may yield different products.
  • Substitution : The benzofuran ring can undergo nucleophilic substitution reactions.

Common reagents include methyl tert-butyl ether, aniline, acetyl chloride, and reducing agents. The major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • Building Block : Used in the synthesis of more complex molecules.
  • Pharmacophore : Its unique structure makes it valuable for drug design.
Biology and Medicine::
  • Antimicrobial Properties : Investigated for potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
Industry::
  • Dye Intermediates : Used in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its fused benzofuran and thiadiazole rings, similar compounds include:

  • 3,4-Dimethoxybenzylamine
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethylamine

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O4S/c1-11-5-7-14-12(2)18(28-16(14)9-11)20(25)23-21-22-19(24-29-21)13-6-8-15(26-3)17(10-13)27-4/h5-10H,1-4H3,(H,22,23,24,25)

InChI Key

RLNFUBDFTMFAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.